molecular formula C9H9NO4 B105353 2-Amino-4-(methoxycarbonyl)benzoic acid CAS No. 85743-02-8

2-Amino-4-(methoxycarbonyl)benzoic acid

Cat. No. B105353
CAS RN: 85743-02-8
M. Wt: 195.17 g/mol
InChI Key: WOLYDIFKLNALLS-UHFFFAOYSA-N
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Description

2-Amino-4-(methoxycarbonyl)benzoic acid is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of an amino group and a methoxycarbonyl group attached to a benzoic acid core.

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-(methoxycarbonyl)benzoic acid has been explored in several studies. For instance, the synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, was achieved and showed significant inhibitory potency, suggesting the importance of the methoxy group in biological activity . Another study reported the synthesis of 4-Amino-2-Methoxy-5-Ethylthio benzoic acid, an intermediate of amisulpride, an antipsychotic drug, with a total yield of 65% . Additionally, the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester was performed using ortho-aminobenzoic methyl ester as a starting material, achieving a yield of up to 67% .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-4-(methoxycarbonyl)benzoic acid has been investigated using various techniques. For example, the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was carried out using X-ray crystallography, spectroscopy, and DFT calculations, revealing that the methoxy group contributes to the stabilization of the molecule through intermolecular interactions .

Chemical Reactions Analysis

The reactivity of compounds containing the methoxycarbonyl group has been studied, demonstrating the versatility of these molecules in chemical reactions. The intermediate 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid was prepared and then converted to the active acid anhydride, which was used to synthesize the title compound . Another study synthesized p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, showcasing the reactivity of the carboxylic acid group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(methoxycarbonyl)benzoic acid derivatives have been characterized in several studies. For instance, the synthesis of 2-amino-4-methoxy benzoic acid was achieved with a yield of 61%, and the product was identified as a white powder with a melting point of 176-178°C . The study on the synthesis of azo-benzoic acids provided insights into the acid-base dissociation and azo-hydrazone tautomerism in solution, which are important aspects of the physical chemistry of these compounds .

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approach : A study by Jiang Jian-hui (2010) outlines a novel synthesis method for 2-amino-4-methoxy benzoic acid, involving steps like nitrification, diazotization, and selective reduction. This method is characterized by a short synthetic route and low cost.

Chemical Reactions and Properties

  • Carboxylation Studies : Research by C. Stelt et al. (2010) explores the carboxylation reaction involving m-amino-phenol, which is related to the formation of compounds like 2-amino-4-hydroxy-benzoic acid.

  • Application in Polyaniline Doping : A study by C. A. Amarnath and S. Palaniappan (2005) discusses the use of benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline. This study highlights the impact of these compounds on the conductivity and properties of polyaniline.

  • Process Scale-Up for Therapeutic Applications : In the field of pharmaceuticals, Yi Zhang et al. (2022) describe an efficient process for synthesizing a key intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, used in manufacturing SGLT2 inhibitors for diabetes therapy.

Crystal Structure and Molecular Interactions

  • Structural Analysis of Derivatives : The crystal structure of a compound related to 2-amino-4-(methoxycarbonyl)benzoic acid is analyzed by Alvaro B. Onofrio et al. (2006), revealing insights into molecular interactions and crystalline properties.

  • Investigation of Molecular Interactions : A study by P. Venkatesan et al. (2016) examines the structural properties of a compound similar to 2-amino-4-(methoxycarbonyl)benzoic acid, providing a deeper understanding of intramolecular and intermolecular interactions.

Safety And Hazards

Safety data sheets provide information on the potential hazards of 2-Amino-4-(methoxycarbonyl)benzoic acid. It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation when handling this compound .

Relevant Papers

Several papers have been published on 2-Amino-4-(methoxycarbonyl)benzoic acid and related compounds. These include studies on the synthesis and antimicrobial evaluation of 2-amino benzoic acid derivatives , and a practical industrial process for the synthesis of a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

properties

IUPAC Name

2-amino-4-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLYDIFKLNALLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90537835
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(methoxycarbonyl)benzoic acid

CAS RN

85743-02-8
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90537835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-(methoxycarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 4-carboxy-3-nitrobenzoate (3 g, 13.3 mM) in ethanol (20 ml) was hydrogenated at atmospheric pressure in the presence of 10% palladium-carbon (1 g) for 40 minutes. After filtration of the catalyst, the solid was recrystallised from ethanol to give methyl 3-amino-4-carboxybenzoate (1.7 g, 65%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Zhang, X Ma, XH Shan, XW Zhang… - Pharmaceutical …, 2022 - thieme-connect.com
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (1) is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for …
Number of citations: 2 www.thieme-connect.com
T Christine, A Tabey, T Cornilleau, E Fouquet… - Tetrahedron, 2019 - Elsevier
Aiming the faster development from bench to bedside of new potential tracers, multimodal tracers for positron emission tomography (PET) and optical imaging (OI) have emerged as a …
Number of citations: 11 www.sciencedirect.com
PA Fernandez - 2001 - search.proquest.com
This thesis will comprise two topics. The first part relates to the application of photoaffinity labelling to soluble guanylate cyclase (sGC), which belongs to a family of enzymes that …
Number of citations: 3 search.proquest.com

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